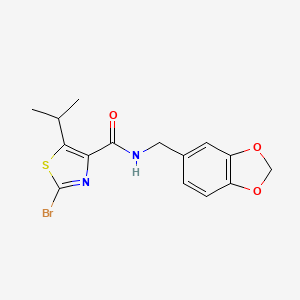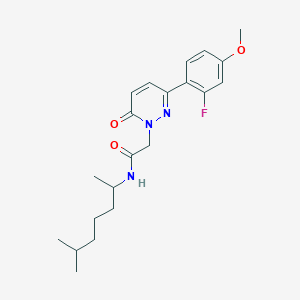
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a brominated thiazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination of the Thiazole Ring: The thiazole ring can be brominated using N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Coupling Reactions: The benzodioxole moiety is then coupled with the brominated thiazole ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under inert conditions.
Introduction of the Isopropyl Group: This can be done via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in DMF or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the brominated thiazole ring can form covalent bonds with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole moiety but lacks the thiazole ring and bromine atom.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a similar benzodioxole structure but are fused with indole rings instead of thiazole.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, a brominated thiazole ring, and an isopropyl group
Properties
Molecular Formula |
C15H15BrN2O3S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8(2)13-12(18-15(16)22-13)14(19)17-6-9-3-4-10-11(5-9)21-7-20-10/h3-5,8H,6-7H2,1-2H3,(H,17,19) |
InChI Key |
MQERFVUJRUHWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11144413.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B11144414.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B11144417.png)
![[(5Z)-5-{[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11144425.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11144438.png)
![N-(3,4-dimethoxyphenethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11144456.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11144460.png)
![7'-[(4-bromobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11144461.png)
![N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11144469.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11144470.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11144474.png)
![2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11144490.png)
![(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone](/img/structure/B11144492.png)
